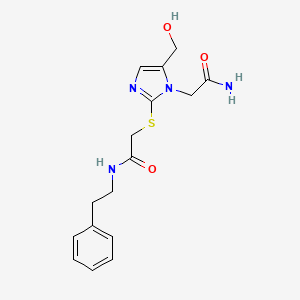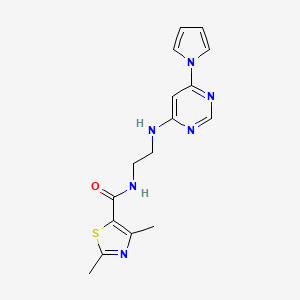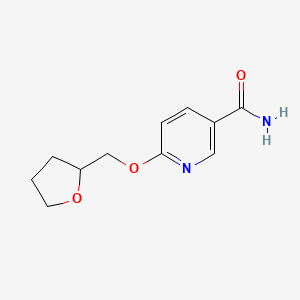
1-allyl-4-(4-fluorophenyl)pyrazine-2,3(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-4-(4-fluorophenyl)pyrazine-2,3(1H,4H)-dione, also known as AFPPD, is a pyrazine derivative that has been extensively studied for its potential applications in various scientific fields. This compound is known for its unique chemical and physical properties, which make it an ideal candidate for research in drug development, materials science, and other areas of study.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of derivatives related to 1-allyl-4-(4-fluorophenyl)pyrazine-2,3(1H,4H)-dione has yielded significant insights. For example, the synthesis of 4H-thieno[3,4-c]pyrazol-4-ones, which includes derivatives with the 4-fluorophenyl group, demonstrated notable activities in analgesic, anti-inflammatory, and antipyretic studies, alongside platelet antiaggregating activities comparable to that of acetylsalicylic acid (Menozzi et al., 1992). Additionally, the crystal structure of a pyrazolyl-phthalazine-dione derivative exhibiting an interesting short intermolecular distance, indicative of potential supramolecular interactions, was characterized, highlighting the structural diversity attainable with these frameworks (Simijonović et al., 2018).
Chemical Sensing and Catalysis
Derivatives of 1-allyl-4-(4-fluorophenyl)pyrazine-2,3(1H,4H)-dione have been investigated for their potential in chemical sensing and as catalysts. A novel blue fluorescent chemosensor based on a derivative demonstrated selectivity for Cu2+ cations, showcasing the application of these compounds in environmental monitoring and chemical analysis (Sali et al., 2006).
Anticonvulsant Evaluation
Fluorinated derivatives of pyrrolo[1,2-a]pyrazine-2,6-dione, which share a structural motif with 1-allyl-4-(4-fluorophenyl)pyrazine-2,3(1H,4H)-dione, have been evaluated for their anticonvulsant activities in animal models. These studies reveal that the modification of the phenyl ring with fluorine atoms can enhance the anticonvulsant potency, offering insights into the design of novel therapeutic agents (Dawidowski et al., 2014).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-2-7-15-8-9-16(13(18)12(15)17)11-5-3-10(14)4-6-11/h2-6,8-9H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPQFRQUXPUJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN(C(=O)C1=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Acetamido-N-[2-[(2-chloroacetyl)amino]-2-phenylethyl]-5-methylhexanamide](/img/structure/B2674075.png)
![6-Acetyl-2-(4-(tert-butyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2674076.png)


![dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2674079.png)
![5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2674080.png)

![N-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2674086.png)
![Difluoro[(3-{[(4-phenylpiperazinyl)thioxomethyl]amino}phenyl)sulfonyl]methane](/img/structure/B2674087.png)
![2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2674089.png)
![ethyl 4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2674090.png)
![1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2674094.png)